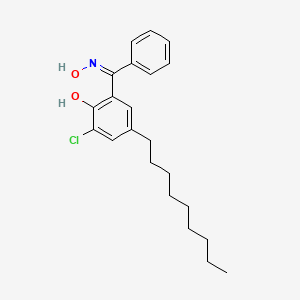![molecular formula C37H39N5O8 B13954276 N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[221]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the purine moiety and the isobutyramide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its unique structure and functional groups. It may interact with specific biological targets, making it useful in drug discovery and development. Additionally, its properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide can be compared with other similar compounds, such as those containing purine or bicyclic structures. Similar compounds include adenosine derivatives and other purine analogs. What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C37H39N5O8 |
|---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C37H39N5O8/c1-21(2)32(44)40-35-39-31-28(33(45)41-35)38-20-42(31)34-29-30(43)36(50-34,22(3)49-29)19-48-37(23-9-7-6-8-10-23,24-11-15-26(46-4)16-12-24)25-13-17-27(47-5)18-14-25/h6-18,20-22,29-30,34,43H,19H2,1-5H3,(H2,39,40,41,44,45)/t22?,29-,30+,34-,36+/m1/s1 |
InChI Key |
IBDQCNVRHGCMBR-QXHHNENGSA-N |
Isomeric SMILES |
CC1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)O)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)O)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


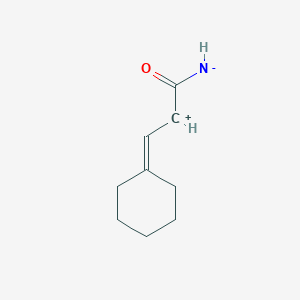
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)

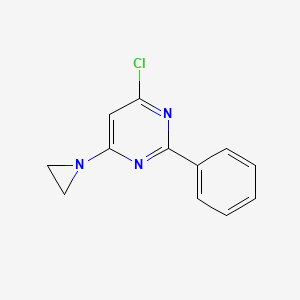
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
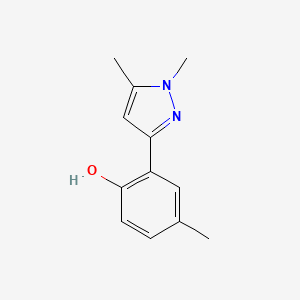
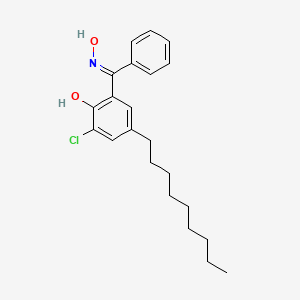
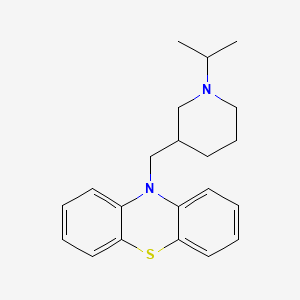
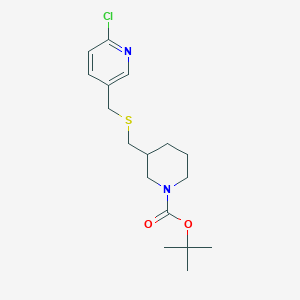
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
